Bisdeoxycoelenterazine is a synthetic derivative of coelenterazine, a luciferin found in various marine organisms. This compound plays a significant role in bioluminescence research, particularly as a substrate for luciferases in bioluminescence resonance energy transfer (BRET) assays. Its unique luminescent properties, including an emission maximum around 400 nm, make it suitable for applications that require minimal interference with other fluorescent markers, such as green fluorescent proteins.
Bisdeoxycoelenterazine is derived from coelenterazine, which is naturally occurring in several marine species, including certain jellyfish and sea pansy. The synthesis of bisdeoxycoelenterazine allows researchers to study bioluminescent reactions in controlled environments and to develop more effective bioluminescent systems.
Bisdeoxycoelenterazine falls under the category of luciferins, which are light-emitting compounds. It is classified as a pyrazine derivative due to its structural components that include a pyrazine ring.
The synthesis of bisdeoxycoelenterazine can be achieved through various methods, primarily involving chemical reactions that manipulate the core structure of coelenterazine.
The synthesis often requires the use of inert conditions to prevent oxidation and typically involves organic solvents like methanol or ethanol. The reaction conditions can vary but generally include acidic environments to stabilize intermediates and enhance yields .
The molecular structure of bisdeoxycoelenterazine features a pyrazine ring fused with an imidazopyrazinone moiety, which contributes to its luminescent properties.
Molecular modeling studies indicate that modifications at specific positions on the pyrazine ring can significantly affect the compound's luminescence characteristics and reactivity .
Bisdeoxycoelenterazine participates in various chemical reactions that are crucial for its function as a luciferin.
The kinetics of these reactions are influenced by factors such as substrate concentration and enzyme activity. Studies have shown that variations in substituents can lead to significant differences in luminescence intensity and duration .
The mechanism by which bisdeoxycoelenterazine functions involves its interaction with luciferases during the oxidation process.
Quantitative analyses indicate that bisdeoxycoelenterazine exhibits high turnover rates when oxidized by specific luciferases, making it an efficient substrate for bioluminescent applications .
Understanding the physical and chemical properties of bisdeoxycoelenterazine is essential for its application in scientific research.
Bisdeoxycoelenterazine has several important applications in scientific research:
Bisdeoxycoelenterazine (BDC), systematically known as 2,8-bis(dehydroxy)-coelenterazine, represents a strategically modified analogue within the imidazopyrazinone class of luciferins. This compound is characterized by the absence of hydroxyl groups at both the C-2 and C-8 positions of the core imidazopyrazinone structure—a defining feature that differentiates it from native coelenterazine and many of its derivatives [7]. The core chemical architecture consists of a tricyclic imidazopyrazinone system with specific substitutions at C-3 (p-hydroxybenzyl group), C-6 (benzyl group), and C-8 position modifications that critically influence its bioluminescent properties [1] [7]. This structural simplification confers distinct photochemical behaviors compared to hydroxylated counterparts, particularly in its interaction kinetics with marine luciferases like Renilla luciferase (RLuc). The molecular formula is C26H20N4O, with a molecular weight of 404.47 g/mol, aligning it within the broader family of coelenterazine-based luciferins while establishing its unique reactivity profile [7].
Table 1: Structural Comparison of Key Coelenterazine Analogues
| Compound Name | R2 Group | R6 Group | R8 Group | Functional Consequence |
|---|---|---|---|---|
| Native Coelenterazine | -OH | -CH2C6H5 | -CH2C6H5 | Standard substrate for multiple luciferases |
| Coelenterazine h | -H | -CH2C6H5 | -CH2C6H5 | Enhanced membrane permeability |
| Bisdeoxycoelenterazine (BDC) | -H | -CH2C6H5 | -H | Optimized for BRET2 applications |
| Coelenterazine cp | -OH | -C6H5 | -CH2C6H5 | Red-shifted emission spectrum |
The development of bisdeoxycoelenterazine emerged from systematic efforts to address kinetic limitations inherent in early bioluminescence resonance energy transfer (BRET) platforms. Initial BRET1 systems utilized native coelenterazine with Renilla luciferase and yellow fluorescent protein (YFP), but suffered from spectral overlap (~50 nm separation) that compromised signal discrimination [8] [9]. The introduction of BDC in the BRET2 system marked a technological breakthrough, leveraging its distinct photophysics to achieve a dramatic 110 nm spectral separation between the donor emission peak (λmax ≈ 400 nm) and the acceptor GFP2 emission (λmax ≈ 510 nm) [2] [6]. This expanded separation provided unprecedented signal-to-background ratios, enabling more precise detection of protein-protein interactions (PPIs) in live cells [6].
However, early applications revealed a critical limitation: BDC exhibited extremely rapid oxidation kinetics, producing an intense but exponentially decaying bioluminescent signal with a half-life of approximately 5 minutes in cellular environments [2] [6]. This transient signal window severely constrained real-time monitoring of dynamic biological processes. Research published in the Journal of the American Chemical Society (2007) documented the synthesis of chemically protected BDC derivatives designed to modulate this kinetic profile [2] [6]. By introducing sterically bulky protecting groups (e.g., acetoxymethyl, pivaloyloxymethyl, or tert-butyloxycarbamyl) at the critical carbonyl group of the imidazopyrazinone moiety, researchers created enzyme-activated substrates requiring intracellular esterase cleavage before oxidation could proceed [2] [6]. This strategic modification decelerated light production, extending signal half-lives up to >60 minutes for derivatives like pivaloyloxymethyl-BDC—a 12-fold improvement over native BDC [6].
Table 2: Evolution of Bisdeoxycoelenterazine Derivatives for Improved Kinetics
| Derivative | Protecting Group | Type | Peak Emission Time | Half-Life | Relative Light Output |
|---|---|---|---|---|---|
| Native BDC | None | N/A | Immediate | ~5 min | High |
| Acetyl-BDC | Acetyl | Ester | Fast (<1 min) | ~10 min | Very High |
| O-Boc-BDC | tert-Butyloxycarbamyl | Ester | 15 min | ~50 min | Moderate |
| Acetoxymethyl-BDC | Acetoxymethyl | Ether | 5 min | >60 min | Moderate-High |
| Pivaloyloxymethyl-BDC | Pivaloyloxymethyl | Ether | Slow (>20 min) | >60 min | Low |
Bisdeoxycoelenterazine has fundamentally expanded the capabilities of noninvasive molecular imaging, particularly in the context of dynamic process monitoring within intact biological systems. Its most transformative impact lies within Bioluminescence Resonance Energy Transfer (BRET) imaging, where the BDC-based BRET2 platform provides superior spectral resolution compared to alternative systems [2] [8]. This high resolution is indispensable for multiplexed imaging applications, allowing simultaneous tracking of multiple molecular events with minimized optical cross-talk [5] [8]. The engineering of protected BDC derivatives (e.g., EnduRen™, a commercially available protected analog) enabled sustained bioluminescent signals (>24 hours in some systems), facilitating longitudinal studies of protein-protein interaction dynamics in live animals without the need for repeated substrate administration [8].
Beyond BRET, BDC chemistry has been creatively adapted for calcium imaging through indirect mechanisms. While BDC itself does not form classical photoproteins like aequorin, its structural analogs serve as precursors in reconstituted calcium-reporting systems. These systems exploit the calcium-dependent release of coelenterazine from binding proteins (CBPs), analogous to the natural system in soft coral Renilla, where calcium binding triggers substrate accessibility to luciferase [10]. This principle has been engineered into genetically encoded calcium indicators for neuroscience applications, providing an alternative to fluorescent probes with the inherent advantage of zero background autofluorescence [4] [10].
More recently, BDC derivatives have enabled quadruplex bioluminescent assay systems. Research in Scientific Reports (2022) detailed novel CTZ analogues (K-series) structurally derived from BDC principles, featuring modifications at the C-6 and C-8 positions (e.g., dimethylaminophenyl or benzodioxane groups) [5]. These analogues exhibit exceptional luciferase specificity—K2 specifically luminesces with ALuc-series luciferases, while K5 activates RLuc-series enzymes—enabling simultaneous monitoring of four distinct biological targets through dual authentication (specific ligand + specific CTZ analogue) [5]. This approach effectively eliminates optical cross-leakage, representing a significant leap in high-throughput screening capability.
Table 3: Key Noninvasive Imaging Applications Enabled by Bisdeoxycoelenterazine Chemistry
| Application Domain | Mechanism | Key Advantage | Representative System |
|---|---|---|---|
| BRET2 Protein Interaction Studies | Energy transfer from RLuc/BDC (λmax~400 nm) to GFP2 (λmax~510 nm) | 110 nm spectral separation enables high signal-to-background | GFP2-RLuc8 fusion protein in live cells |
| Longitudinal Cellular Imaging | Enzyme-activated protected BDC derivatives (e.g., pivaloyloxymethyl-BDC) | Signal half-life >60 minutes enables real-time kinetics | EnduRen™ in stable cell lines |
| Multiplexed Target Screening | K-series CTZ analogues with selective luciferase activation | Quadruplex detection without optical cross-leakage | ALuc16 + RLuc86SG + NanoLuc in COS-7 cells |
| Indirect Calcium Sensing | Calcium-dependent substrate release from binding proteins | Zero background autofluorescence | Engineered CBP-Rluc systems in neural tissues |
The trajectory of bisdeoxycoelenterazine research exemplifies a successful transition from single-plex assays to integrated multiplex platforms. By systematically addressing initial limitations (signal duration, spectral overlap) through rational chemical modifications, BDC and its derivatives have overcome fundamental barriers in dynamic molecular imaging. These advances now support increasingly complex biological questions, particularly in signal transduction pathways, drug discovery pipelines, and functional proteomics where multiparametric analysis is essential [5] [8] [9]. The chemical versatility of the BDC scaffold suggests continued utility as new luciferase variants and imaging modalities emerge.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: